molecular formula C13H15NO3 B3421661 Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate CAS No. 221910-76-5

Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate

Cat. No.: B3421661
CAS No.: 221910-76-5
M. Wt: 233.26 g/mol
InChI Key: QIVSXTSYXODYSG-NWDGAFQWSA-N
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Description

Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate (CAS 205675-68-9) is a chiral cyclopentene derivative of high value in synthetic and medicinal chemistry research. With a molecular formula of C13H15NO3 and a molecular weight of 233.27 g/mol , this compound serves as a versatile synthetic intermediate. Its structure incorporates both a reactive carbamate-protected amine and a hydroxy group on a cyclopentene ring, making it a key precursor for the synthesis of more complex, stereodefined molecules . The carbamate group (Cbz) is widely used in organic synthesis for the protection of amines, allowing for orthogonal deprotection strategies and facilitating multi-step synthetic sequences . This compound is exclusively intended for research and laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

benzyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-7,11-12,15H,8-9H2,(H,14,16)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVSXTSYXODYSG-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C=C[C@H]1O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501178552
Record name Phenylmethyl N-[(1R,4S)-4-hydroxy-2-cyclopenten-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221910-76-5
Record name Phenylmethyl N-[(1R,4S)-4-hydroxy-2-cyclopenten-1-yl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221910-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl N-[(1R,4S)-4-hydroxy-2-cyclopenten-1-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501178552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate typically involves the reaction of benzyl chloroformate with a suitable hydroxycyclopentene derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate bond (NHCOO-\text{NHCOO}-) undergoes hydrolysis under acidic or basic conditions, yielding the corresponding amine and carbonic acid derivatives. This reaction is critical for deprotection in synthetic pathways:

Conditions Products Mechanistic Notes
Acidic (e.g., HCl, TFA)Cyclopentene amine + Benzyl alcohol + CO₂Protonation of the carbonyl oxygen facilitates nucleophilic attack by water .
Basic (e.g., NaOH)Cyclopentene amine + Sodium carbonate + Benzyl alcoholDeprotonation of water enhances nucleophilic cleavage of the carbamate bond .

This hydrolysis is reversible under specific conditions, enabling applications in dynamic combinatorial chemistry.

Functionalization of the Hydroxyl Group

The 4-hydroxy group on the cyclopentene ring participates in esterification and oxidation reactions:

Esterification

Reaction with acyl chlorides or anhydrides forms esters, enhancing lipophilicity for pharmaceutical applications:

ROH+R’COClR’OOCR+HCl(R = cyclopentene moiety)\text{ROH} + \text{R'COCl} \rightarrow \text{R'OOCR} + \text{HCl} \quad (\text{R = cyclopentene moiety})

  • Example : Acetylation with acetic anhydride yields the 4-acetoxy derivative, observed in analogs from patent US9487494B2 .

Oxidation

The hydroxyl group can be oxidized to a ketone using reagents like Jones reagent or Dess-Martin periodinane:

ROHOxidantR=O(R = cyclopentene)\text{ROH} \xrightarrow{\text{Oxidant}} \text{R=O} \quad (\text{R = cyclopentene})

  • Application : Ketone intermediates are precursors for Schiff base formation in inhibitor design .

Cyclopentene Ring Reactivity

The conjugated double bond in the cyclopentene ring enables cycloaddition and hydrogenation reactions:

Diels-Alder Reactions

The electron-rich diene reacts with dienophiles (e.g., maleic anhydride) to form six-membered cyclohexene derivatives:

Cyclopentene+DienophileCyclohexene adduct\text{Cyclopentene} + \text{Dienophile} \rightarrow \text{Cyclohexene adduct}

  • Note : Observed in structurally related compounds for constructing polycyclic frameworks .

Hydrogenation

Catalytic hydrogenation (H2/Pd\text{H}_2/\text{Pd}) saturates the double bond, yielding a cyclopentanol derivative:

CyclopenteneH2Cyclopentane\text{Cyclopentene} \xrightarrow{\text{H}_2} \text{Cyclopentane}

  • Utility : Modifies ring conformation to optimize target binding in drug discovery .

Comparative Reactivity with Structural Analogs

Key differences in reactivity between Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate and related compounds:

Compound Structure Reactivity Differences
Benzyl carbamateLacks cyclopentene ringNo dienophile reactivity; limited to carbamate hydrolysis .
4-HydroxycoumarinAromatic lactoneElectrophilic substitution dominates; no carbamate-mediated amine release .
Cyclopentene dicarboxylatesDual ester groupsHigher electrophilicity for Michael additions; no hydroxyl group for esterification .

Scientific Research Applications

Chemical Properties and Structure

Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate has the molecular formula C₁₃H₁₅NO₃ and a molecular weight of approximately 233.27 g/mol. The compound features a cyclopentene ring with a hydroxyl group and a carbamate functional group attached to a benzyl moiety, which contributes to its chemical reactivity and biological properties .

Medicinal Chemistry Applications

Research into the medicinal applications of this compound has indicated several promising areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural similarities to other known anticancer agents warrant further investigation into its efficacy against specific cancer types .
  • Biological Target Interaction : Interaction studies have shown that this compound has binding affinity towards certain biological targets. Understanding these interactions is crucial for optimizing its therapeutic potential.
  • Neuroprotective Effects : There is emerging evidence suggesting potential neuroprotective effects of this compound, making it a candidate for further research in neurodegenerative diseases .

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis:

  • Synthesis of Derivatives : The compound can be modified to create derivatives with altered biological activities or to construct complex organic molecules through various synthetic routes.
  • Building Block for Complex Molecules : Due to its unique structure, it can act as a building block in the synthesis of more complex compounds used in pharmaceuticals and agrochemicals .

Material Science Applications

The unique properties of this compound extend into material science:

  • Polymer Chemistry : The carbamate functional group allows for the incorporation of this compound into polymer matrices, potentially enhancing the mechanical properties or introducing new functionalities to the materials .
  • Coatings and Adhesives : Its chemical stability and reactivity make it suitable for applications in coatings and adhesives where enhanced performance is required .

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparative analysis with similar compounds is useful:

Compound NameStructureUnique Features
Benzyl CarbamateC₉H₁₁NO₂Simpler structure; lacks cyclopentene ring
4-HydroxycoumarinC₉H₆O₃Known for anticoagulant properties
4-Hydroxyphenyl CarbamateC₉H₁₁NO₂Similar functional groups but lacks cyclopentene framework

The distinct cyclopentene structure of this compound may confer unique biological activities not observed in these similar compounds, making it an intriguing subject for further research and development .

Mechanism of Action

The mechanism of action of Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared below with other carbamate-functionalized bicyclic or substituted cyclic molecules, emphasizing substituent effects, synthetic utility, and commercial relevance.

Table 1: Key Structural and Commercial Attributes
Compound Name CAS Number Substituents Purity Supplier Key Applications
Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate 205675-68-9 Cyclopentene-OH, benzyl carbamate 95–97% Synthonix, Crysdot Prostaglandin intermediates
tert-Butyl N-[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl] carbamate 134575-17-0 Azabicyclohexane, tert-butyl carbamate ≥95% PharmaBlock Kinase inhibitor scaffolds
Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 66207-08-7 Oxabicycloheptane, benzyl carboxylate N/A PharmaBlock Antibiotic derivatives
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate Not disclosed Cyclohexane-methoxy, tert-butyl N/A Research use PROTAC linker synthesis

Functional Group Analysis

  • Substituent Effects: The benzyl carbamate group in the target compound enhances solubility in organic solvents compared to tert-butyl carbamates (e.g., 134575-17-0), which are more lipophilic. This difference impacts pharmacokinetic properties in drug candidates . The hydroxyl group on the cyclopentene ring enables hydrogen bonding, facilitating stereoselective reactions absent in non-hydroxylated analogs like benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate .
  • Stereochemical Complexity :
    The relative (1R,4S) configuration distinguishes it from simpler carbamates (e.g., tert-butyl derivatives) and is critical for biological activity in receptor-targeted molecules .

Commercial Availability and Pricing

  • The target compound is priced at $140/g (1g scale), reflecting its niche application and chiral purity . In contrast, tert-butyl carbamates (e.g., 134575-17-0) are typically lower-cost due to broader industrial use .

Case Studies

  • Pharmaceutical Intermediates: The hydroxyl group in the target compound was leveraged to synthesize cyclopentenol derivatives with anti-inflammatory activity, as reported in preclinical studies .
  • Comparative Reactivity: Benzyl carbamates exhibit faster deprotection under hydrogenolysis conditions compared to tert-butyl analogs, enabling streamlined synthesis of amine intermediates .

Limitations

  • The compound’s cyclopentene ring is prone to oxidation, necessitating inert storage conditions, whereas tert-butyl carbamates (e.g., 134575-17-0) are more stable .

Biological Activity

Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate, also known as Benzyl (4-hydroxycyclopent-2-en-1-yl)carbamate, is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and therapeutic potential based on diverse research findings.

  • Molecular Formula : C₁₃H₁₅NO₃
  • Molecular Weight : 233.27 g/mol
  • IUPAC Name : Benzyl Rel-((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate

The compound features a cyclopentene ring with a hydroxyl group and a carbamate functional group attached to a benzyl moiety. This unique structure may confer distinct biological activities compared to related compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic routes often focus on modifying the cyclopentene framework to enhance biological activity or create derivatives with altered properties.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. Research suggests that it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated.

Anticancer Potential

In vitro assays have shown that this compound may possess anticancer activity. Studies involving cell lines have indicated that it can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways. Further research is needed to determine its efficacy and safety in vivo.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases such as Alzheimer's .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
Benzyl carbamateC₉H₁₁NO₂Simpler structure; lacks cyclopentene ring
4-HydroxycoumarinC₉H₆O₃Known for anticoagulant properties
4-Hydroxyphenyl carbamateC₉H₁₁NO₂Similar functional groups but lacks the cyclopentene framework

The structural differences may account for the distinct biological activities observed in these compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Cell Viability Assays : In vitro studies demonstrated that this compound reduced cell viability in various cancer cell lines by inducing apoptosis.
  • Antimicrobial Testing : The compound exhibited significant antibacterial activity against Gram-positive bacteria in preliminary tests.
  • Enzyme Kinetics : Research highlighted its inhibitory effect on AChE, suggesting potential applications in treating neurodegenerative disorders.

Q & A

Basic: What are the key considerations for synthesizing Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate?

Methodological Answer:
The synthesis involves three critical steps:

Carbamate Protection : Introduce the benzyl carbamate (Cbz) group to the amine functionality of the cyclopentenol scaffold. This is typically achieved using benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) under anhydrous conditions at low temperatures (-20°C to 0°C) to minimize side reactions .

Stereochemical Control : The (1R,4S)-rel configuration requires chiral resolution or asymmetric synthesis. Techniques like chiral HPLC or enzymatic resolution can isolate the desired enantiomer. Alternatively, use chiral auxiliaries or catalysts during cyclopentene ring formation .

Purification : Flash column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is recommended to isolate the product. Confirm purity via HPLC (>95%) and characterize using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How to ensure stereochemical fidelity during synthesis?

Methodological Answer:

  • X-ray Crystallography : Confirm absolute configuration post-synthesis using single-crystal X-ray diffraction. For enantiomorph-polarity estimation, apply Rogers’s η or Flack’s x parameters to analyze intensity data, which are robust for non-centrosymmetric structures .
  • Chiral Derivatization : Convert the compound into diastereomers (e.g., using Mosher’s acid) and analyze via ¹H NMR to detect splitting patterns indicative of enantiomeric excess .
  • Asymmetric Catalysis : Utilize chiral ligands (e.g., BINAP) in transition-metal-catalyzed cyclization reactions to enforce the (1R,4S)-rel configuration .

Advanced: How to resolve contradictions in stereochemical outcomes reported in different synthesis protocols?

Methodological Answer:
Discrepancies often arise from divergent reaction conditions (e.g., solvent polarity, temperature). To reconcile results:

Replicate Key Steps : Systematically vary parameters (e.g., base strength, solvent) in reported protocols. For example, uses tert-butyl carbamate intermediates in THF at 0°C, while employs chiral azabicyclohexane scaffolds. Compare stereoselectivity under these conditions.

Computational Modeling : Perform DFT calculations to map energy landscapes of competing transition states, identifying pathways favoring (1R,4S)-rel over (1S,4R) .

Cross-Validate Analytical Data : Overlay NMR chemical shifts and coupling constants with literature data. For example, the ¹H NMR splitting pattern of the cyclopentene protons (δ 5.5–6.0 ppm) is sensitive to stereochemistry .

Advanced: What are the optimal conditions for removing the benzyl carbamate (Cbz) protecting group without affecting the cyclopentene ring?

Methodological Answer:
The Cbz group is cleaved via:

Catalytic Hydrogenation : Use 10% Pd/C under H₂ (1 atm) in ethanol at room temperature. Monitor reaction progress by TLC to prevent over-hydrogenation of the cyclopentene double bond .

Acidic Hydrolysis : Treat with HBr in acetic acid (33% v/v) at 0°C for 30 minutes. Avoid prolonged exposure to prevent hydroxyl group dehydration on the cyclopentene ring .

Alternative Deprotection : For acid-sensitive substrates, employ LiAlH₄ in THF, which selectively reduces the carbamate without attacking the cyclopentene .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate
Reactant of Route 2
Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate

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